Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-
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Overview
Description
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- is a complex organic compound with the molecular formula C12H20N2Si. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves multicomponent reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of β-dicarbonyl compounds with ammonia and an aldehyde . For the specific synthesis of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-, the reaction typically involves the use of trimethylsilyl chloride and a suitable pyrrolidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can provide an efficient and atom-economical method for the synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the trimethylsilyl group can enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]- is structurally similar to nicotine, which also contains a pyrrolidine ring attached to a pyridine ring.
Pyridine N-oxide: Another derivative of pyridine that undergoes similar chemical reactions.
2-Aminopyridine: A pyridine derivative with an amino group at the 2-position.
Uniqueness
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
852238-98-3 |
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Molecular Formula |
C13H22N2Si |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
trimethyl-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]silane |
InChI |
InChI=1S/C13H22N2Si/c1-15-9-5-6-12(15)11-10-14-8-7-13(11)16(2,3)4/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1 |
InChI Key |
SOMHVMKQSKUULW-LBPRGKRZSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=C(C=CN=C2)[Si](C)(C)C |
Canonical SMILES |
CN1CCCC1C2=C(C=CN=C2)[Si](C)(C)C |
Origin of Product |
United States |
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